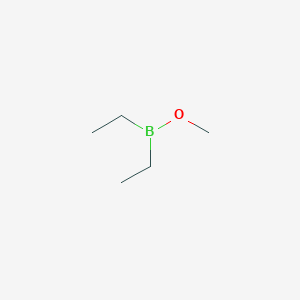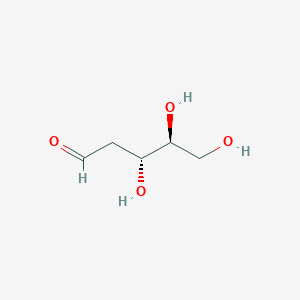
纳班
描述
Synthesis Analysis
Nabam is analyzed using Mixed-Mode HPLC Columns . The method is LC/MS compatible and can be used as a general approach for analyzing nabam and dozens of other pesticides .
Molecular Structure Analysis
The molecular formula of Nabam is C4H6N2Na2S4 . Its average mass is 256.343 Da and its monoisotopic mass is 255.920914 Da .
Chemical Reactions Analysis
Nabam is a dithiocarbamate . Flammable gases are generated by the combination of thiocarbamates and dithiocarbamates with aldehydes, nitrides, and hydrides . It is water-soluble and decomposes in boiling hot to give poisonous hydrogen sulfide and flammable carbon disulfide .
Physical And Chemical Properties Analysis
Nabam is a colorless to light amber solid with a slight odor . It is water-soluble . It decomposes in boiling hot to give poisonous hydrogen sulfide and flammable carbon disulfide . Its melting point is 76-80 °C .
科学研究应用
Soil and Seed Treatment
Nabam is used as a soil and seed treatment agent, particularly for crops like cotton, onion, and potato . It helps in controlling soil-borne pathogens and provides a healthier start for the seeds or seed pieces .
Intermediate for Fungicides
Commonly, Nabam serves as an intermediate compound for other fungicides. When combined with manganese sulfate , it forms Maneb fungicide; with zinc sulfate , it becomes Zineb fungicide. These are crucial in protecting crops from fungal diseases .
Control of Fungal Pathogens on Crops
As a fungicide, Nabam is applied directly to crops including cotton, capsicums, onions, tomatoes, potatoes, and rice to control a broad spectrum of fungal pathogens .
Protection of Harvest Produce
Nabam is also used to protect harvested produce in storage. Its fungicidal properties help in preventing the decay of stored crops, thereby extending their shelf life and reducing post-harvest losses .
Industrial Microbiocide
In industrial settings, Nabam functions as a microbiocide. It is used in water cooling systems and other industrial sites to control the growth of algae and bacteria, ensuring the proper functioning of industrial processes .
Aquatic Situations
Nabam finds application in aquatic situations as well. It acts as an algicide and bactericide, helping to maintain the ecological balance in water bodies by controlling unwanted microbial growth .
Teratogenic Studies
Scientific research has utilized Nabam to study its teratogenic effects, particularly in amphibian models like Xenopus laevis embryos. These studies help in understanding the developmental impact of chemicals on wildlife .
Environmental Fate and Ecotoxicity
Nabam’s rapid degradation in soil and high solubility in water make it a subject of study for environmental fate and ecotoxicity. Research in this field focuses on its impact on ecosystems, particularly its high toxicity to aquatic organisms and its potential as an endocrine disrupter .
安全和危害
作用机制
Target of Action
Nabam, also known as disodium ethylenebis(dithiocarbamate), is primarily used as a fungicide, algicide, and bactericide . Its primary targets are a broad spectrum of fungal pathogens .
Mode of Action
Nabam is a dithiocarbamate salt that is the disodium salt of ethylenebis(dithiocarbamic acid) . It works by inhibiting the enzyme activity in fungi, thereby preventing their growth and reproduction
Biochemical Pathways
It is known that nabam interferes with the normal functioning of fungi, leading to their death
Pharmacokinetics
Nabam is very soluble in water and rapidly hydrolyzes . It also rapidly degrades in soil, making leaching to groundwater unlikely . Its metabolite, ethylene thiourea (ETU), is an environmental concern
Action Environment
Nabam’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is very soluble in water and rapidly hydrolyzes . It also rapidly degrades in soil, so its persistence in the environment is limited . Its ETU metabolite, however, is an environmental concern . Furthermore, Nabam is considered to be toxic and a potential carcinogen, which has led to restrictions on its use in some regions .
属性
IUPAC Name |
disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJQVUOTMVCFHX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S4.2Na, C4H6N2Na2S4 | |
| Record name | NABAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111-54-6 (Parent) | |
| Record name | Nabam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020603 | |
| Record name | Nabam-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline] | |
| Record name | NABAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nabam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6281 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature | |
| Record name | Nabam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid) | |
| Record name | NABAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nabam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Negligible | |
| Record name | Nabam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Nabam | |
Color/Form |
Colorless crystals when pure., Crystals from water | |
CAS RN |
142-59-6 | |
| Record name | NABAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8867 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nabam [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nabam-sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nabam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NABAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L6N5662WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nabam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes on heating without melting | |
| Record name | Nabam | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of nabam as a fungicide?
A1: While the exact mechanism remains under investigation, research suggests that nabam's fungicidal action stems from its decomposition into various products, some of which exhibit direct toxicity to fungi. [] One such product is ethylenethiuram monosulphide (ETM), which has demonstrated significant fungicidal activity. [] Another decomposition product, carbon disulphide, also displays fungicidal properties. [, ]
Q2: How does nabam impact the connective tissue of Xenopus laevis embryos?
A2: Studies show that even minute doses of nabam (40-100 µg/L) can negatively affect the survival of Xenopus laevis embryos and induce significant alterations in the connective tissue surrounding the notochord. [, ] These alterations include a reduction or complete absence of collagen fibers in the outer connective tissue cells. [, ] Exposure to higher concentrations or aged nabam solutions, containing elevated levels of decomposition products like ethylene thiourea and methyl isothiocyanate, leads to more severe malformations. [, ]
Q3: What is the molecular formula and weight of nabam?
A3: Nabam has the molecular formula C4H6N2Na2S4 and a molecular weight of 240.3 g/mol.
Q4: How does the addition of nickel chloride affect the fungicidal action of nabam?
A4: Studies reveal that the addition of nickel chloride to nabam can negatively impact its fungicidal activity. This antagonistic effect is attributed to the formation of nickel ethylenebisdithiocarbamate, a relatively insoluble and less effective fungicide compared to nabam. []
Q5: Are there any structural modifications that can be made to nabam to alter its activity?
A5: Research suggests that altering the metal ion in the dithiocarbamate structure can significantly influence its fungicidal activity. For example, manganese ethylenebisdithiocarbamate (maneb) is known to be more easily converted to ETM compared to the less soluble zinc analogue, potentially leading to differences in their fungicidal efficacy. []
Q6: How does the stability of nabam in solution change over time?
A6: Nabam solutions are known to lose activity over time due to the decomposition of ETM, the primary compound responsible for hatch-stimulating activity in aged solutions. []
Q7: Can nabam be combined with other fungicides for enhanced disease control?
A7: Yes, combining nabam with other fungicides can be an effective strategy for disease management. For instance, combining nabam with a nematocide was found to improve the control of Meloidogyne in soil. This enhanced control is attributed to nabam's ability to stimulate egg hatching, thereby exposing a larger population of nematode larvae to the nematocide while it is most potent. []
Q8: Does the protein content in the diet of rats influence the toxicity of nabam?
A8: Studies indicate that dietary protein levels can significantly affect nabam's toxicity in rats. Rats fed a protein-deficient diet (3.5% protein) or a high-protein diet (81% protein) showed a significantly lower LD50 for nabam compared to rats fed a standard diet (26% protein). [, ] This suggests that protein intake may influence the activity of liver enzymes involved in nabam detoxification. []
Q9: What are the toxicological effects of nabam and its decomposition products on rats?
A9: Nabam exposure in rats, particularly at higher doses, has been linked to a range of toxicological effects. These include:
- Central nervous system: Stimulation followed by depression. [, ]
- Gastrointestinal tract: Severe inflammation. [, ]
- Kidneys: Significant necrosis. [, ]
- Liver: Decreased activity of microsomal enzymes involved in detoxification processes. []
Q10: Can nabam affect thyroid function in animals?
A10: Research suggests that nabam can disrupt thyroid function. In chick embryos, nabam exposure led to decreased iodine uptake by the thyroid gland, even at relatively low concentrations. [] In rats, long-term exposure to nabam resulted in alterations in thyroid gland morphology and function. []
Q11: Can fungi develop resistance to nabam?
A11: While attempts to induce resistance to nabam in Botrytis cinerea were unsuccessful, a related dithiocarbamate fungicide, ferbam, did lead to the development of resistant strains. [] This suggests that the potential for resistance development might vary among different dithiocarbamates. Interestingly, the ferbam-resistant strain remained susceptible to other dithiocarbamates like thiram, ziram, nabam, and zineb. []
Q12: What are the known toxic effects of nabam and its degradation products?
A12: Nabam and its degradation products have been associated with a range of toxic effects in various organisms, including:
- Developmental toxicity: Nabam has been shown to cause developmental abnormalities in Xenopus laevis embryos, affecting the formation of connective tissue and melanin production. [, ]
- Neurotoxicity: Studies using human neuroblastoma cells suggest that nabam and its degradation products may have neurotoxic effects. []
- Endocrine disruption: Research indicates that nabam can disrupt thyroid function in both birds and mammals. [, ]
Q13: What analytical techniques are commonly employed for nabam detection and quantification?
A13: Several analytical methods have been developed and employed for the detection and quantification of nabam, including:
- Liquid chromatography (LC): LC, often coupled with post-column reaction detection, enables the separation and sensitive detection of nabam in various matrices like crops and water samples. [, ]
- Capillary electrophoresis (CE): CE provides a simple and sensitive approach for separating and determining nabam concentrations in samples like spiked wheat. []
- Spectrophotometry: This technique, often combined with flow injection analysis, allows for the rapid and sensitive determination of nabam in water samples following its photodegradation. []
- Electrochemical methods: The development of biosensors based on immobilized enzymes and electrochemical detection offers a promising avenue for the accurate and sensitive measurement of nabam. []
Q14: How does nabam break down in the environment?
A14: Nabam is known to decompose in aqueous environments, primarily yielding ethylenethiourea and ethylenethiuram monosulphide. [] These degradation products, along with other breakdown components, may have varying levels of toxicity and environmental persistence. [, ]
Q15: Are there any effective alternatives to using nabam as a fungicide?
A15: Yes, several alternative fungicides have shown promise in controlling spring dead spot in bermudagrass. These include:
- Benomyl: Benomyl provided effective control of spring dead spot in field trials when applied as a preventative measure during the fall months. []
- PCNB: Similar to benomyl, PCNB effectively managed spring dead spot when applied preventatively during the fall. []
- Thiram: Thiram demonstrated good control of spring dead spot in couch grass in Australia, indicating its potential as an alternative to nabam. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)




